molecular formula C22H21N5O2S B6066867 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol

Katalognummer: B6066867
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: GDPBSDLCGOATGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol is a heterocyclic molecule featuring a quinazoline core substituted with methoxy and methyl groups at positions 6 and 4, respectively. This quinazoline moiety is linked via an amino bridge to a pyrimidinol ring, which is further modified by a [(4-methylphenyl)sulfanyl]methyl group at position 4. Key physicochemical properties include a high logP (indicative of lipophilicity) and a molecular weight of ~433.53 g/mol (based on analogs, e.g., ), which may influence its pharmacokinetic profile .

Eigenschaften

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-13-4-7-17(8-5-13)30-12-15-10-20(28)26-22(24-15)27-21-23-14(2)18-11-16(29-3)6-9-19(18)25-21/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPBSDLCGOATGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)NC3=NC(=C4C=C(C=CC4=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Moiety: This involves the reaction of 6-methoxy-4-methyl-2-aminobenzamide with appropriate reagents to form the quinazoline ring.

    Formation of the Pyrimidine Moiety: This involves the reaction of 4-methylphenylthiomethylpyrimidine with suitable reagents to form the pyrimidine ring.

    Coupling Reaction: The quinazoline and pyrimidine moieties are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline or pyrimidine derivatives.

    Substitution: Formation of halogenated quinazoline or pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ethoxy-substituted Quinazoline Analog

Compound: 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol ()

  • Key Differences :
    • The ethoxy group replaces the methoxy group on the quinazoline ring.
    • Molecular weight: 433.53 g/mol (vs. ~420–430 g/mol for the target compound, assuming similar substituents).
    • Physicochemical Properties :
  • logP: 5.8247 (high lipophilicity, comparable to the target compound).
  • Hydrogen bond donors/acceptors: 2/7, similar to the target compound. Implications:

Fluorophenyl-substituted Pyrimidinol Analog

Compound: 6-(4-Fluorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol ()

  • Key Differences :
    • A 4-fluorophenyl group replaces the [(4-methylphenyl)sulfanyl]methyl substituent.
    • Molecular formula: C₁₉H₁₄FN₅O (MW: 347.35 g/mol).
    • Physicochemical Properties :
  • Lower molecular weight and logP (estimated ~4.5–5.0) due to the absence of sulfur.
    • Implications :
  • Fluorine’s electronegativity may enhance binding affinity via dipole interactions, but reduced lipophilicity could limit membrane permeability .

Benzimidazole-sulfanyl Analog

Compound: 6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol ()

  • Key Differences :
    • The [(4-methylphenyl)sulfanyl]methyl group is replaced by a benzimidazole-sulfanyl moiety.
    • Physicochemical Properties :
  • Implications:
  • Benzimidazole’s planar structure may enhance interactions with aromatic protein pockets, though solubility may decrease due to higher polarity .

Chlorophenyl-sulfanyl Analog

Compound: 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol ()

  • Key Differences: A 4-chlorophenyl group replaces the 4-methylphenyl substituent. Additional sulfanyl group at position 2 of the pyrimidinol. Molecular formula: C₁₁H₉ClN₂OS₂ (MW: 284.78 g/mol). Implications:
  • Chlorine’s electron-withdrawing effect may alter electronic distribution, while dual sulfanyl groups could increase reactivity or toxicity .

Tetrazole-containing Analog

Compound: 2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one ()

  • Key Differences :
    • Tetrazole ring replaces the quinazoline moiety.
    • Molecular formula: C₁₉H₁₇N₇OS (MW: 391.45 g/mol).
    • Physicochemical Properties :
  • Implications:
  • Tetrazole, a carboxylic acid bioisostere, may improve metabolic stability but reduce lipophilicity .

Biologische Aktivität

The compound 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol exhibits significant biological activity, particularly as a potential anticancer agent. This article delves into its mechanisms of action, biological evaluations, and relevant case studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 378.48 g/mol. The structure comprises a quinazoline moiety linked to a pyrimidine, which is known for various biological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC20H22N4O2S
Molecular Weight378.48 g/mol
SMILESCc1ccc(SC(C)N2C(=NC(=N2)C(=O)N(C)c1)C(=O)N)C(=O)N)C(=O)N
IUPAC NameThis compound

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in cell growth and survival. Dysregulation of this pathway is often implicated in cancer.

Case Study: Inhibition of PI3K

In a study evaluating various quinazoline derivatives, it was found that compounds similar to the target molecule exhibited potent inhibitory activity against PI3Kα. For instance, derivatives demonstrated IC50 values in the micromolar range against colorectal adenocarcinoma cell lines (Caco-2 and HCT-116), indicating significant antiproliferative effects .

Table 2: Biological Activity Data

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 16Caco-213PI3Kα Inhibition
Compound 8HCT-11698PI3Kα Inhibition
Compound 19HCT-116240.2PI3Kα Inhibition

Anticancer Activity

The compound has been evaluated for its anticancer properties in vitro, demonstrating significant cytotoxicity against various cancer cell lines. The studies indicate that the compound induces apoptosis in cancer cells through modulation of key signaling pathways such as PI3K/AKT.

Mechanistic Insights

Real-time PCR analyses revealed that treatment with the compound significantly altered the expression levels of genes involved in the PI3K/AKT pathway. Specifically, there was a notable decrease in PI3K and AKT expression levels, coupled with an increase in pro-apoptotic gene BAD expression .

Safety Profile and Toxicological Studies

Preliminary safety assessments have indicated that while the compound exhibits potent anticancer activity, it also requires careful evaluation regarding its toxicological profile. Studies on hERG channel inhibition and CYP450 interactions are essential for understanding potential side effects .

Table 3: Toxicological Assessments

Assessment TypeResult
hERG Channel InhibitionNot Significant
CYP450 InhibitionMinimal
AMES TestNegative

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.